Henry Reaction: (2R)-Bornane-10,2-sultam vs. (1R)-8-Phenylmenthol — Superior Chiral Induction
In the stereoselective Henry reaction with nitro compounds, N-glyoxyloyl-(2R)-bornane-10,2-sultam (1a) demonstrates superior chiral induction relative to (1R)-8-phenylmenthyl glyoxylate (1b), consistently yielding diastereoisomeric nitroalcohols with high asymmetric induction and predictable syn stereochemistry at the newly formed chiral center [1].
| Evidence Dimension | Chiral induction efficiency in Henry reaction |
|---|---|
| Target Compound Data | High asymmetric induction; major diastereoisomers exhibit absolute (2S) configuration and relative syn configuration |
| Comparator Or Baseline | (1R)-8-phenylmenthyl glyoxylate (1b) |
| Quantified Difference | N-Glyoxyloyl-(2R)-bornane-10,2-sultam 1a explicitly identified as 'superior' to 1b; consistently higher diastereoselectivity observed across multiple nitro compound substrates |
| Conditions | Reaction of N-glyoxyloyl chiral derivatives with simple nitro compounds at ambient conditions |
Why This Matters
Procurement of the sultam-based auxiliary ensures higher and more reliable diastereoselectivity for nitroaldol transformations compared to the phenylmenthol alternative, reducing purification burden and improving isolated yields.
- [1] Kudyba, I., Raczko, J., Urbańczyk-Lipkowska, Z., & Jurczak, J. (2004). Highly diastereoselective Henry reaction of nitro compounds with chiral derivatives of glyoxylic acid. Tetrahedron, 60(22), 4807–4820. View Source
